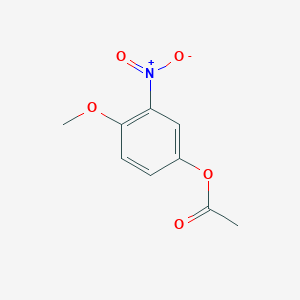
4-Methoxy-3-nitrophenyl acetate
Cat. No. B8815308
Key on ui cas rn:
39653-87-7
M. Wt: 211.17 g/mol
InChI Key: XUZGGGXQVSZPDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04762925
Procedure details


The 2-nitro-4-acetyloxyanisole (160 g, 0.757 mole) in 47% aqueous hydrobromic acid (1,200 ml) was refluxed for 1 hour. The resulting solution was evaporated under vacuum to 200 ml. The 2-nitrohydroquinone (115 g, 78%) separated on cooling as orange prisms.


Name
Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([O:10]C(=O)C)[CH:7]=[CH:6][C:5]=1[O:14]C)([O-:3])=[O:2]>Br>[N+:1]([C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[OH:14])([O-:3])=[O:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
160 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)OC(C)=O)OC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Br
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting solution was evaporated under vacuum to 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The 2-nitrohydroquinone (115 g, 78%) separated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
on cooling as orange prisms
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
[N+](=O)([O-])C1=C(O)C=CC(=C1)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
